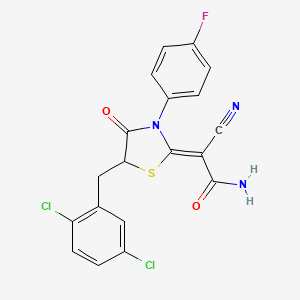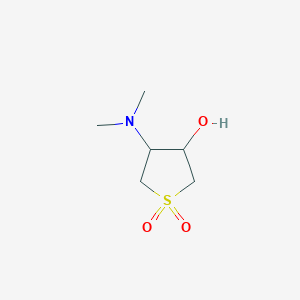
4-(二甲氨基)-3-羟基噻烷-1,1-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-3-hydroxythiolane-1,1-dione is an organic compound that features a thiolane ring with a dimethylamino group and a hydroxy group attached
科学研究应用
4-(Dimethylamino)-3-hydroxythiolane-1,1-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Compounds with a dimethylamino group are often involved in interactions with proteins or enzymes in the body. They can bind to these targets and modulate their activity .
Mode of Action
The mode of action would depend on the specific target. For example, some compounds with a dimethylamino group can inhibit protein translation in bacteria by binding to the 30S ribosomal subunit and blocking entry of amino-acyl tRNA molecules into the A site of the ribosome .
Biochemical Pathways
The affected pathways would depend on the specific target and mode of action. For instance, if the compound inhibits a key enzyme in a metabolic pathway, it could disrupt that pathway and affect the downstream processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-hydroxythiolane-1,1-dione typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dione precursor and a sulfur-containing reagent.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a dimethylamine source reacts with a suitable leaving group on the thiolane ring.
Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions, often using oxidizing agents like hydrogen peroxide or other peroxides under controlled conditions.
Industrial Production Methods
Industrial production of 4-(Dimethylamino)-3-hydroxythiolane-1,1-dione may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance yield and reduce waste.
化学反应分析
Types of Reactions
4-(Dimethylamino)-3-hydroxythiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or other amines can be used in substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted thiolane derivatives.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
4-(Dimethylamino)benzoic acid: Used in various chemical reactions and as a building block in organic synthesis.
4-(Dimethylamino)cinnamaldehyde: Utilized in assays and as a reagent in organic chemistry.
Uniqueness
4-(Dimethylamino)-3-hydroxythiolane-1,1-dione is unique due to its thiolane ring structure combined with both a dimethylamino group and a hydroxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
属性
IUPAC Name |
4-(dimethylamino)-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-7(2)5-3-11(9,10)4-6(5)8/h5-6,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKKRAJTWMTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CS(=O)(=O)CC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2491704.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2491705.png)
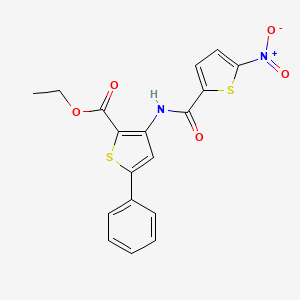
![Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide](/img/structure/B2491709.png)
![3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2491711.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2491714.png)
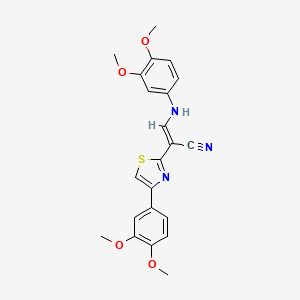
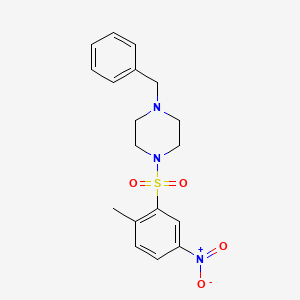
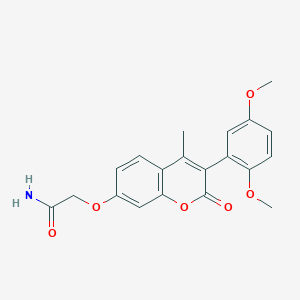
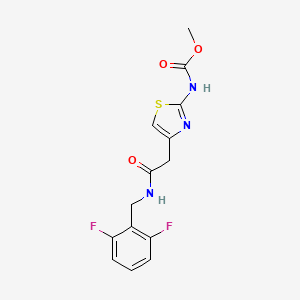
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea](/img/structure/B2491724.png)
![4-Cyclobutyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2491725.png)
